N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-2-28-18-6-4-16(5-7-18)19-12-26-17(13-31-23(26)25-19)10-22(27)24-11-15-3-8-20-21(9-15)30-14-29-20/h3-9,12-13H,2,10-11,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFHQIQNIOZAQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of oncology. This article reviews the synthesis, structural characteristics, and biological activities of this compound, emphasizing its cytotoxic effects against various cancer cell lines.
The molecular formula of this compound is , with a molecular weight of 432.5 g/mol. The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an imidazo[2,1-b]thiazole segment.
Synthesis
The synthesis of this compound follows established protocols for creating benzo[d][1,3]dioxole derivatives. The reaction typically involves the condensation of appropriate precursors under controlled conditions to yield the desired product with high purity and yield. Detailed methods can be found in various studies focusing on similar compounds .
Cytotoxicity
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazoles exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related study reported that compounds with similar structures showed inhibitory effects on the MCF-7 breast cancer cell line, with some derivatives achieving cytotoxicity levels comparable to standard chemotherapeutic agents like tamoxifen .
Table 1: Cytotoxic Effects on MCF-7 Cell Line
| Compound | IC50 (µM) | Inhibition (%) |
|---|---|---|
| 6i | 18.5 | 81% |
| 6j | 22.0 | 73% |
| Tamoxifen | 25.0 | - |
The above table summarizes the inhibitory concentrations (IC50) for selected compounds against the MCF-7 cell line, indicating that compounds 6i and 6j have superior cytotoxic properties compared to tamoxifen.
The mechanism by which this compound exerts its effects may involve apoptosis induction and disruption of cell cycle progression in cancer cells. Flow cytometry analyses have shown that similar compounds can induce apoptosis in a dose-dependent manner .
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer properties, some studies have explored the anti-inflammatory and antimicrobial activities of related compounds. For example, certain benzoxazepine derivatives have shown promise as anti-inflammatory agents by modulating cytokine release in vitro . However, the specific anti-inflammatory or antimicrobial effects of this compound require further investigation.
Case Studies
A notable case study involved testing a series of imidazo[2,1-b]thiazole derivatives on various cancer cell lines, including MCF-7 and U87 glioblastoma cells. The results indicated that these compounds not only inhibited cell proliferation but also triggered apoptosis through mitochondrial pathways .
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole Derivatives with Aryl Substituents
- Compound 5h (N-(6-chloropyridin-3-yl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide) : Features a 4-methoxyphenyl group at position 6 of the imidazothiazole. The methoxy group provides moderate electron donation, but its shorter alkyl chain reduces lipophilicity compared to the ethoxy group in the target compound .
- Compound 5l (2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide) : Incorporates a 4-chlorophenyl group, which enhances electrophilicity and binding to hydrophobic pockets in targets like VEGFR2. However, the chloro substituent may reduce solubility .
- Compound SW-C165 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide): Shares the benzodioxole-acetamide backbone but lacks the imidazothiazole core, resulting in divergent biological targets .
Benzodioxole-Containing Analogues
- Compound C26 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide): Retains the benzodioxole-methylacetamide structure but replaces the imidazothiazole with a bromothiophene group, altering electronic properties and target specificity .
Key Findings :
- Electron-Donating Substituents : Methoxy and ethoxy groups enhance solubility but may reduce binding affinity compared to electron-withdrawing groups (e.g., chloro) in kinase targets .
- Benzodioxole Role : The benzodioxole moiety in the target compound and C26 improves metabolic stability, as seen in reduced CYP450-mediated degradation .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Position 6 substituents on the imidazothiazole core critically influence target selectivity. Ethoxy groups may favor interactions with polar residues in kinase active sites, whereas chloro groups enhance hydrophobic binding .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves coupling 2-amino-5-aryl-methylthiazole intermediates with chloroacetyl chloride in dioxane/triethylamine at 20–25°C. Yield optimization requires careful control of stoichiometry (e.g., 1:1 molar ratio of amine to chloroacetyl chloride) and purification via recrystallization from ethanol-DMF mixtures . Side reactions, such as over-acylation, can be mitigated by slow addition of reagents and TLC monitoring .
Q. What standard assays are used to evaluate cytotoxicity, and how should cell line selection be approached?
- Methodological Answer : The MTT assay is widely used for cytotoxicity screening. Prioritize cell lines with relevant target expression (e.g., EGFR-high HeLa cells) and include controls like sorafenib. For example, MDA-MB-231 (breast cancer) and HepG2 (liver cancer) are common models, with IC50 values calculated using dose-response curves (e.g., 1.4 μM vs. 22.6 μM in MDA-MB-231 and HepG2, respectively) .
Advanced Research Questions
Q. How can molecular docking studies guide the design of derivatives targeting kinases like EGFR or FLT3?
- Methodological Answer : Dock the compound into kinase active sites (e.g., EGFR PDB: 1M17) using software like AutoDock Vina. Focus on hydrogen bonding with hinge regions (e.g., Met793 in EGFR) and hydrophobic interactions with substituents like the 4-ethoxyphenyl group. Validate predictions with in vitro kinase assays . For FLT3 inhibition, prioritize derivatives mimicking AC220’s pyrimidine-urea scaffold to enhance selectivity .
Q. How can contradictory cytotoxicity data across cell lines be resolved?
- Methodological Answer : Discrepancies (e.g., low IC50 in MDA-MB-231 vs. high IC50 in HepG2) may stem from differential target expression or metabolic activity. Validate using siRNA knockdowns of suspected targets (e.g., VEGFR2) and cross-check with transcriptomic profiling (e.g., RNA-seq) .
Q. What strategies enhance metabolic stability without compromising potency?
- Methodological Answer : Replace labile groups (e.g., ethoxy) with bioisosteres like trifluoromethoxy. Assess stability in liver microsomes and use deuterium incorporation at metabolically vulnerable positions (e.g., benzodioxole methylene) .
Data Analysis & Structural Optimization
Q. How can DFT calculations predict reactivity and regioselectivity in derivatization?
- Methodological Answer : Use B3LYP/6-31G(d) to model electrophilic substitution at the imidazo[2,1-b]thiazole core. Calculate Fukui indices to identify nucleophilic sites (e.g., C-3 position) and optimize substituent placement for synthetic feasibility .
Q. What SAR trends are observed for imidazo[2,1-b]thiazole derivatives?
- Methodology : Compare substituent effects:
| Substituent Position | Group | Activity Trend (IC50) |
|---|---|---|
| 6-aryl (R1) | 4-Cl | ↑ Potency (1.4 μM) |
| Acetamide (R2) | Morpholine | ↓ Selectivity |
- Electron-withdrawing groups at R1 enhance VEGFR2 inhibition, while bulky R2 groups reduce off-target effects .
Experimental Design
Q. How to design a robust SAR study for this scaffold?
- Stepwise Approach :
Synthesize 10–15 derivatives with systematic substitutions (e.g., 4-ethoxy → 4-CF3, 4-NO2).
Test against a panel of 5–7 cell lines (e.g., HeLa, PC-3).
Perform kinase profiling (e.g., EGFR, FLT3) and correlate with logP/clogP values .
Q. What analytical techniques confirm structural integrity post-synthesis?
- Protocol : Use HPLC-MS (C18 column, acetonitrile/water gradient) for purity (>95%). Validate via ¹H/¹³C NMR (e.g., benzodioxole protons at δ 6.7–7.1 ppm) and HRMS (e.g., [M+H]+ m/z 450.12) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
